molecular formula C5H4Cl2N2O B169390 4,6-Dichloro-3-methoxypyridazine CAS No. 112342-58-2

4,6-Dichloro-3-methoxypyridazine

Cat. No. B169390
M. Wt: 179 g/mol
InChI Key: VCRLNNOVRAZWFL-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methoxypyridazine is a chemical compound with the molecular formula C5H4Cl2N2O . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 4,6-Dichloro-3-methoxypyridazine involves methoxylation of 3,4,6-trichloropyridazine with sodium methoxide . Dimethoxylation of 3,4,6-trichloropyridazine affords 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .


Molecular Structure Analysis

The InChI code for 4,6-Dichloro-3-methoxypyridazine is 1S/C5H4Cl2N2O/c1-10-3-2-4 (6)8-9-5 (3)7/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

4,6-Dichloro-3-methoxypyridazine is a nucleophilic chemical that reacts with amines to form 3,6-dichloro-4-amino pyridazines . It also undergoes regioselective metallation using various lithium alkylamides .


Physical And Chemical Properties Analysis

4,6-Dichloro-3-methoxypyridazine has a molecular weight of 179 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyridazine Derivatives : 4,6-Dichloro-3-methoxypyridazine has been utilized in the synthesis of various pyridazine derivatives. For instance, it has been used in the preparation of 6-methoxypyridazine-3-carboxylic acid through synthetic sequence changes involving methoxy reaction and oxidation to carboxylic acid (Ju Xiu-lian, 2011).
  • Electrophilic Chlorinating Agents : Compounds like 2,4-dichloro-5-methoxypyridazin-3(2H)-one have been explored as novel electrophilic chlorinating agents, effective for the α-chlorination of active methylene/methine compounds (Yong-Dae Park et al., 2005).

Spectroscopic Analysis

  • Vibrational and Electronic Analysis : Detailed spectroscopic studies, including FT-Raman and FT-Infrared spectra, have been conducted on 3-chloro-6-methoxypyridazine, which is closely related to 4,6-Dichloro-3-methoxypyridazine. These studies provide insights into the molecular geometry and vibrational frequencies of such compounds (S. Vijaya Chamundeeswari et al., 2013).

Crystal Structure Analysis

  • Crystallographic Techniques : Research has been conducted on compounds like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid to understand their crystal structure. These studies contribute to the understanding of the structural properties of related pyridazine derivatives (C. Alaşalvar et al., 2014).

Photoinitiator Technology

  • Photoinitiator in Polymer Chemistry : Compounds like 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, which share structural similarities with 4,6-Dichloro-3-methoxypyridazine, have been used as high-performance photoinitiators under LED exposure for the free radical photopolymerization of (meth)acrylates (Jing Zhang et al., 2014).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4,6-dichloro-3-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRLNNOVRAZWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548144
Record name 4,6-Dichloro-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-3-methoxypyridazine

CAS RN

112342-58-2
Record name 4,6-Dichloro-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H NAGASHIMA, K UKAI, H ODA… - Chemical and …, 1987 - jstage.jst.go.jp
Our previous article described the result of methoxylation of 3,4,5-trichloropyridazine.2) In this paper, we report some observ Page 1 350 Vol. 35 (1987) Chem. Pharm. Bull. 35 (1) 350-…
Number of citations: 6 www.jstage.jst.go.jp
T Novinson, RK Robins… - Journal of Heterocyclic …, 1973 - Wiley Online Library
Nucleophilic displacement reactions under acidic and basic conditions have been studied with 4,6‐dinitro‐3‐methoxypyridazine 1‐oxide (1) and with 6‐chloro‐3‐methoxy‐4‐…
Number of citations: 7 onlinelibrary.wiley.com
X Dai, Y Chen, S Garrell, H Liu, LK Zhang… - The Journal of …, 2013 - ACS Publications
General methods for the highly site-selective Suzuki monocoupling of 3,5-dichloropyridazines have been discovered. By changing the ligand employed, the preferred coupling site can …
Number of citations: 52 pubs.acs.org
DL ALDOUS, RN CASTLE - Pyridazines, Volume 28, 2009 - books.google.com
Because of the ease of preparation and reactivity of halopyridazines, they have found wide use in pyridazine chemistry. In addition to serving as intermediates for a wide variety of …
Number of citations: 0 books.google.com

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